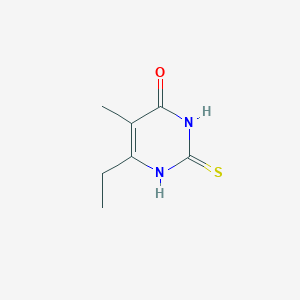

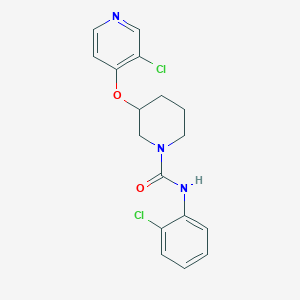

![molecular formula C11H11F3N2O2 B2905615 N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide CAS No. 1097586-79-2](/img/structure/B2905615.png)

N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide” is a chemical compound . It is also known as Fluralaner , which is a systemic insecticide and acaricide .

Molecular Structure Analysis

The molecular formula of “N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide” is C22H17Cl2F6N3O3 . The molecular weight is 556.28 g/mol .Scientific Research Applications

Antiarrhythmic Activity : Certain benzamides with trifluoroethoxy ring substituents exhibit antiarrhythmic activity. For example, N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate was identified as a potential antiarrhythmic agent (Banitt et al., 1977).

Efficient Synthesis Methods : Research has focused on developing efficient synthesis methods for N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, which are important in various chemical and pharmacological applications (Sabbaghan & Hossaini, 2012).

Cancer Research : Studies have explored the potential of benzamide derivatives in cancer research, examining their cytotoxic effects on various cancer cell lines (Lin et al., 2016).

Antibacterial Activity : Benzamide derivatives have been investigated for their antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA), showing promising bactericidal effects (Zadrazilova et al., 2015).

Neurological Applications : Some benzamide derivatives have been studied for their neuroleptic activity, providing insights into potential treatments for neurological disorders (Iwanami et al., 1981).

Drug Development : The development of new drug candidates, such as potent agonists for specific receptors, has been a key area of research involving benzamide derivatives (Dvorak et al., 2015).

Mechanism of Action

Fluralaner, the active ingredient in “N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide”, works by inhibiting γ-aminobutyric acid (GABA)-gated chloride channels (GABAA receptors) and L-glutamate-gated chloride channels (GluCls) . Its potency is comparable to fipronil, a related GABA-antagonist insecticide and acaricide .

Safety and Hazards

properties

IUPAC Name |

N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O2/c12-11(13,14)7-16-9(17)6-15-10(18)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZAOINHRUSFJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

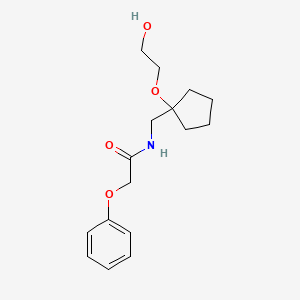

![3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid](/img/structure/B2905532.png)

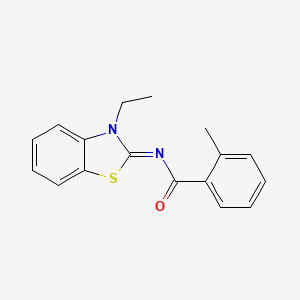

![N-(1,3-Dihydro-2-benzofuran-5-yl)-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2905533.png)

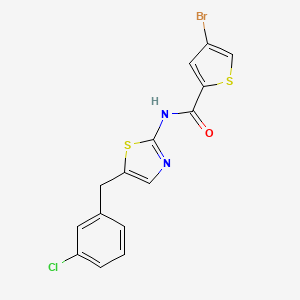

![2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2905536.png)

![5-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethyl]-1-(4-fluoro-phenyl)-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2905542.png)

![N-[[4-(Difluoromethyl)-1-methoxycyclohexyl]methyl]prop-2-enamide](/img/structure/B2905546.png)

![N-Cyclopropyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B2905554.png)